molecular formula C18H16ClNO3S B4898704 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide

8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide

Cat. No. B4898704
M. Wt: 361.8 g/mol
InChI Key: YQLCJVMQCGEDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide, also known as CPNS, is a chemical compound that has been widely studied for its potential applications in scientific research. CPNS belongs to a class of compounds known as sulfonamides, which are commonly used in the pharmaceutical industry due to their antibacterial properties. In

Mechanism of Action

The mechanism of action of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. For example, 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation.
Biochemical and Physiological Effects:
8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-tumor activity, 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has been shown to have anti-inflammatory and analgesic properties. 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide is its potency and selectivity for cancer cells. This makes it an attractive candidate for the development of new cancer therapies. However, 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has also been shown to have some limitations in lab experiments. For example, it has poor solubility in water, which can make it difficult to work with in certain experimental systems. Additionally, 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has been shown to have some toxicity in vivo, which may limit its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide. One area of interest is the development of new formulations or delivery systems that can improve the solubility and bioavailability of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide. Another area of interest is the identification of new targets and signaling pathways that are affected by 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide. This could lead to the development of new cancer therapies that are more effective and have fewer side effects. Finally, there is a need for further studies to investigate the potential toxicity and safety of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide in vivo, particularly in animal models. This will be important for the development of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide as a therapeutic agent for human use.
Conclusion:
In conclusion, 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide is a promising compound with potential applications in scientific research, particularly in the field of cancer treatment. Its synthesis method is well-established, and its mechanism of action and biochemical and physiological effects have been studied extensively. While 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has some limitations in lab experiments, there are several potential future directions for research that could lead to the development of new cancer therapies. Further studies are needed to investigate the potential toxicity and safety of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide in vivo, but overall, 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide represents an exciting area of research with significant potential for future scientific discoveries.

Synthesis Methods

8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide can be synthesized through a multi-step process starting with the reaction of 8-chloro-1-naphthalenesulfonyl chloride with 2-phenoxyethanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield the final product, 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide. The synthesis of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has been well-established in the literature and is relatively straightforward.

Scientific Research Applications

8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This makes 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

8-chloro-N-(2-phenoxyethyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c19-16-10-4-6-14-7-5-11-17(18(14)16)24(21,22)20-12-13-23-15-8-2-1-3-9-15/h1-11,20H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLCJVMQCGEDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-N-(2-phenoxyethyl)naphthalene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.